molecular formula C13H19ClN4 B8006020 1-(3-isopropyl-1H-1,2,4-triazol-5-yl)-2-phenylethanamine hydrochloride

1-(3-isopropyl-1H-1,2,4-triazol-5-yl)-2-phenylethanamine hydrochloride

Cat. No.: B8006020
M. Wt: 266.77 g/mol
InChI Key: NBWDYHCSACMFLW-UHFFFAOYSA-N
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Description

1-(3-Isopropyl-1H-1,2,4-triazol-5-yl)-2-phenylethanamine hydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

The synthesis of 1-(3-isopropyl-1H-1,2,4-triazol-5-yl)-2-phenylethanamine hydrochloride typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the formation of the triazole ring followed by the introduction of the phenylethanamine moiety. Common reaction conditions involve the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon. Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(3-Isopropyl-1H-1,2,4-triazol-5-yl)-2-phenylethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the triazole ring.

    Substitution: Nucleophilic substitution reactions can occur at the phenylethanamine moiety, often using reagents like sodium hydride or lithium diisopropylamide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3-Isopropyl-1H-1,2,4-triazol-5-yl)-2-phenylethanamine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-isopropyl-1H-1,2,4-triazol-5-yl)-2-phenylethanamine hydrochloride involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

1-(3-Isopropyl-1H-1,2,4-triazol-5-yl)-2-phenylethanamine hydrochloride can be compared with other triazole derivatives, such as:

  • 1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
  • 1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties

Properties

IUPAC Name

2-phenyl-1-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4.ClH/c1-9(2)12-15-13(17-16-12)11(14)8-10-6-4-3-5-7-10;/h3-7,9,11H,8,14H2,1-2H3,(H,15,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBWDYHCSACMFLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NNC(=N1)C(CC2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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